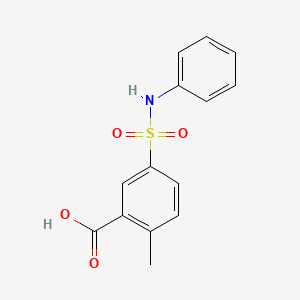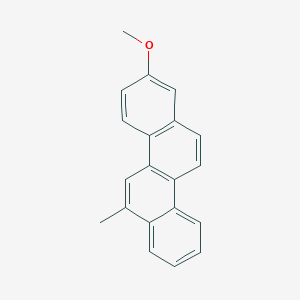
2-Methoxy-6-methylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group and a methyl group attached to the chrysene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylchrysene can be synthesized through photochemical cyclization of stilbenoids in the Mallory reaction. This process involves the use of stoichiometric amounts of iodine under acidic, oxygen-free conditions . The regioselectivity of the reaction can be controlled by eliminating an ortho-methoxy group, yielding the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-6-methylchrysene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Chrysenecarboxylic acids.
Reduction: Reduced forms of the chrysene ring.
Substitution: Various substituted chrysenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methylchrysene has several applications in scientific research:
Environmental Studies: As a PAH, it is used to study the toxic effects of oil pollution on marine life.
Organic Synthesis: It serves as a precursor for synthesizing other complex organic molecules.
Pharmacology: Research into its potential biological activities and interactions with cellular components.
Material Science: Exploration of its properties for developing new materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methylchrysene involves its interaction with metabolic enzymes and cellular pathways. Upon entering biological systems, it can be metabolized by cytochrome P450 enzymes (CYP1A1/2 and CYP1B1), leading to the formation of reactive metabolites such as diol-epoxides . These metabolites can form DNA adducts, resulting in mutations and potential carcinogenic effects.
Comparación Con Compuestos Similares
- 1-Methoxychrysene
- 3-Methoxychrysene
- 6-Methoxychrysene
Comparison: 2-Methoxy-6-methylchrysene is unique due to the specific positioning of the methoxy and methyl groups on the chrysene ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other methoxychrysenes. The presence of the methoxy group at the 2-position and the methyl group at the 6-position can affect the compound’s electron distribution and steric hindrance, leading to different reaction pathways and biological effects .
Propiedades
Número CAS |
110009-69-3 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-methoxy-6-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-20-17-10-8-15(21-2)12-14(17)7-9-19(20)18-6-4-3-5-16(13)18/h3-12H,1-2H3 |
Clave InChI |
MLAHJFNOOYVOCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC3=C2C=CC(=C3)OC)C4=CC=CC=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
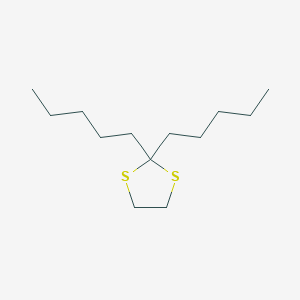
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
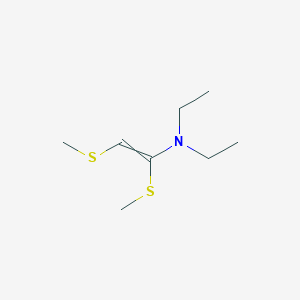

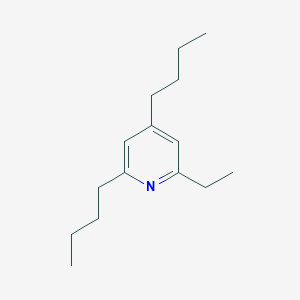
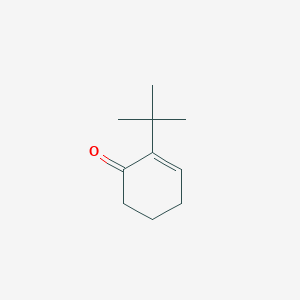
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
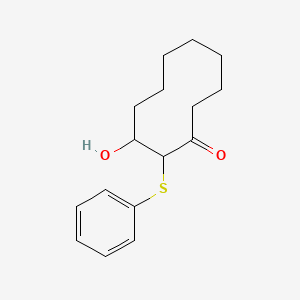
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

